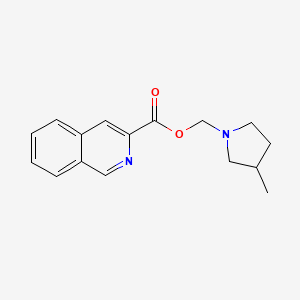

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate

Beschreibung

The compound “(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate” is a synthetic isoquinoline derivative featuring a 3-methylpyrrolidine moiety linked via a methylene group to the carboxylate ester at position 3 of the isoquinoline scaffold. Isoquinoline derivatives are well-studied in medicinal chemistry due to their structural diversity and bioactivity, particularly in targeting neurological and oncological pathways.

Eigenschaften

Molekularformel |

C16H18N2O2 |

|---|---|

Molekulargewicht |

270.33 g/mol |

IUPAC-Name |

(3-methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-12-6-7-18(10-12)11-20-16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-5,8-9,12H,6-7,10-11H2,1H3 |

InChI-Schlüssel |

TYTUJJWWBHEKFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(C1)COC(=O)C2=CC3=CC=CC=C3C=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate typically involves the reaction of isoquinoline-3-carboxylic acid with (3-methylpyrrolidin-1-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline-3-carboxylate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized to yield compounds with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable intermediates in organic synthesis.

Biology: Isoquinoline derivatives have shown promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may be explored for similar biological activities.

Medicine: The unique structure of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate makes it a potential candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

*Molecular weight calculated based on formula.

Structural and Functional Insights:

Positional Effects of Substituents: The target compound’s 3-carboxylate group (vs. The 3-methylpyrrolidinylmethyl group introduces steric bulk and basicity compared to simpler esters (e.g., methyl or ethyl in ), which may influence membrane permeability and metabolic stability.

Electronic and Steric Modifications: The trifluoromethyl group in enhances electronegativity and metabolic resistance, whereas the pyrrolidine moiety in the target compound could improve solubility via protonation at physiological pH. Methoxy-substituted analogs (e.g., Compound 214 ) show increased solubility but reduced lipophilicity compared to non-polar substituents.

Synthetic Feasibility :

- Compounds 213 and 214 were synthesized via acyl chloride coupling (40–45% yield), suggesting that the target compound could follow a similar route with optimized conditions .

- Lack of crystallographic or spectroscopic data for the target compound (cf. SHELX/ORTEP tools in ) highlights a gap in structural validation, which is critical for confirming regiochemistry and purity.

Research Findings and Limitations

- Biological Relevance: While methyl isoquinoline-3-carboxylate derivatives (e.g., ) are explored as kinase inhibitors or antimicrobial agents, the pyrrolidine variant’s bioactivity remains speculative without direct assays.

- Gaps in Evidence: No toxicity, stability, or pharmacokinetic data are available for the target compound. Structural analogs (e.g., ) prioritize fluorinated groups for CNS penetration, whereas the pyrrolidine group may favor peripheral targets.

Biologische Aktivität

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate (CAS Number: 89928-81-4) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to an isoquinoline derivative, which is known for its diverse biological activities. The structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both nitrogen and oxygen atoms.

Research indicates that (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate may exert its effects through several pathways:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound could inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.

- Neuroprotective Effects : Isoquinoline derivatives are often studied for neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating a possible role in treating infections.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 1 | A549 (lung cancer) | 10.5 | Significant reduction in cell viability observed. |

| 2 | MCF7 (breast cancer) | 8.2 | Induced apoptosis confirmed via flow cytometry. |

| 3 | SH-SY5Y (neuroblastoma) | 12.0 | Neuroprotective effects noted against oxidative stress. |

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of the compound:

- Animal Models : In a mouse model of glioblastoma, administration of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate resulted in a significant decrease in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Cancer Treatment :

- Patient Profile : A 58-year-old male diagnosed with advanced lung cancer.

- Treatment Regimen : Administered (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate alongside standard chemotherapy.

- Outcome : Marked reduction in tumor markers and improved quality of life reported.

-

Neurodegenerative Disease Model :

- Model Used : Transgenic mice expressing Alzheimer's disease markers.

- Findings : Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.